

# Comparative Analysis of Novel Leucyl-tRNA Synthetase Inhibitors Against *Mycobacterium abscessus*

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## Compound of Interest

Compound Name: (R)-DS86760016

Cat. No.: B12418684

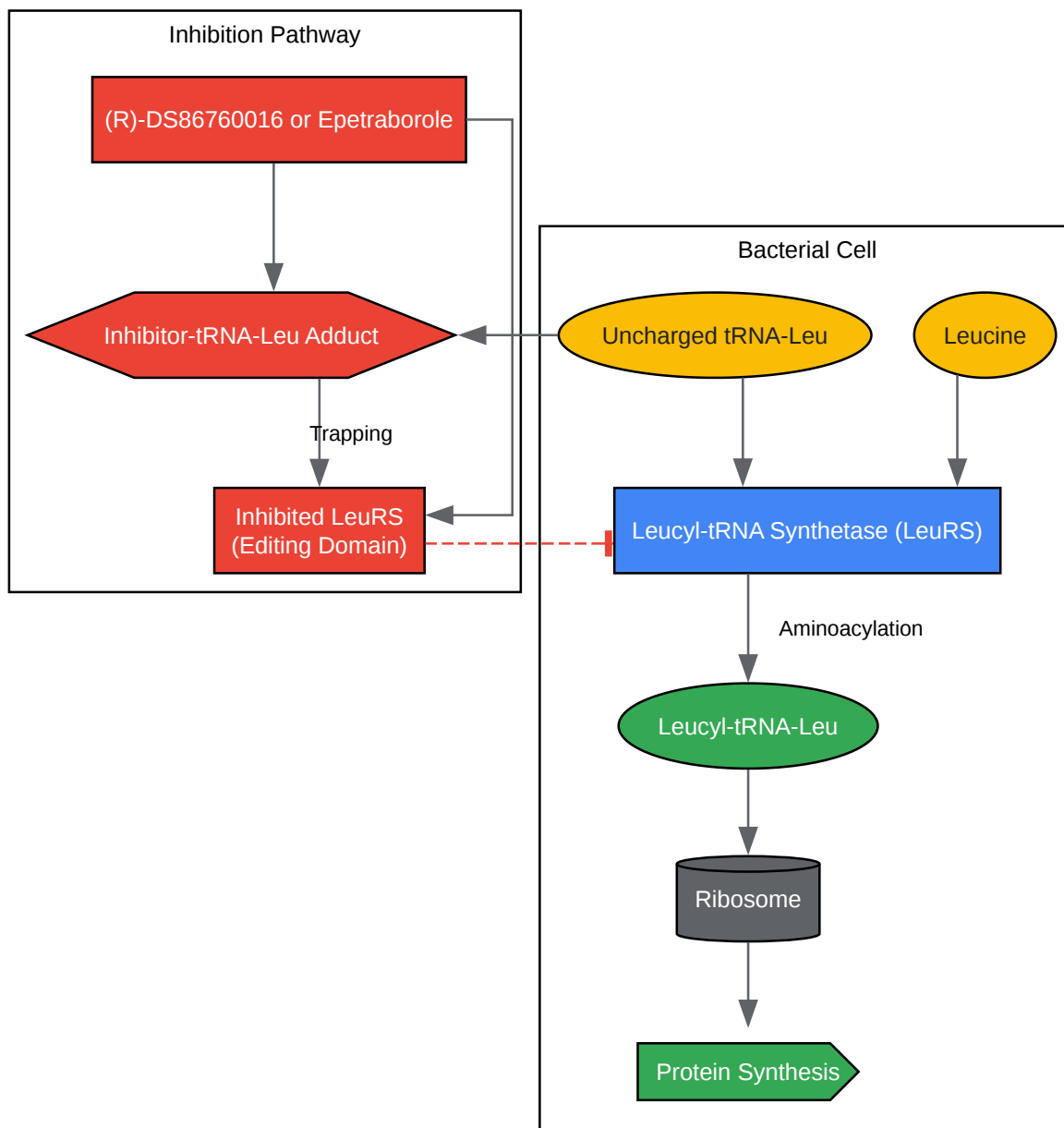
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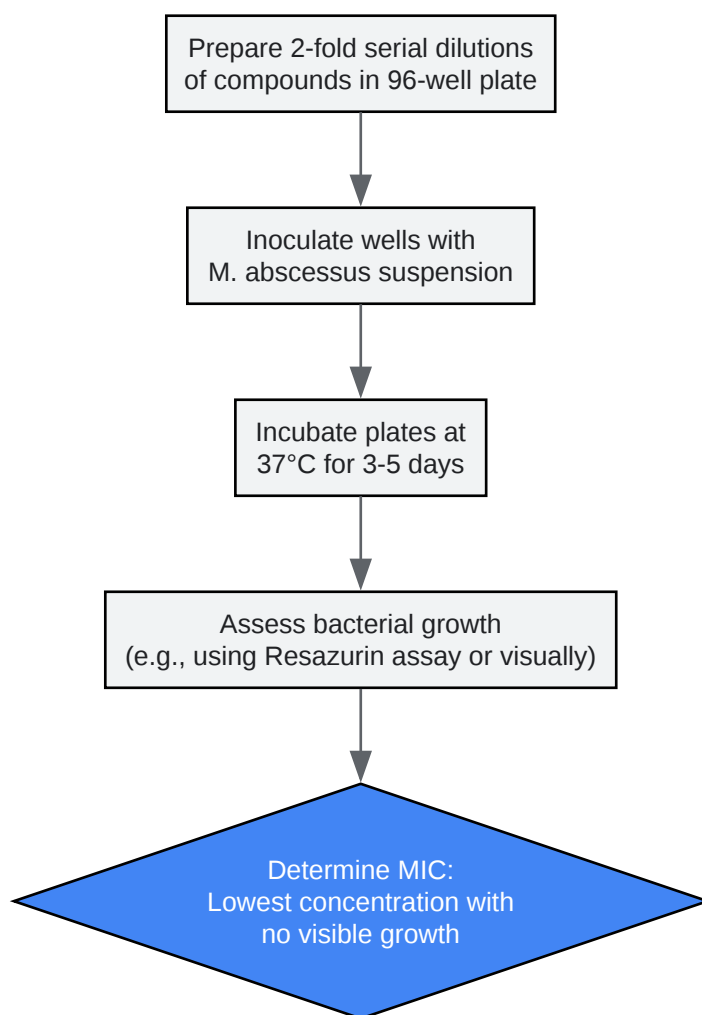
A head-to-head evaluation of **(R)-DS86760016** and Epetraborole for researchers, scientists, and drug development professionals.

*Mycobacterium abscessus* (*M. abscessus*) has emerged as a formidable pulmonary pathogen, notoriously difficult to treat due to its intrinsic resistance to a wide array of antibiotics.[1][2] The urgent need for novel therapeutic agents has led to the investigation of new chemical classes, among which the benzoxaboroles have shown significant promise. This guide provides a detailed comparative analysis of two such compounds, **(R)-DS86760016** and epetraborole, both of which target the essential bacterial enzyme, leucyl-tRNA synthetase (LeuRS).

## Mechanism of Action: Targeting Protein Synthesis

Both **(R)-DS86760016** and epetraborole belong to the benzoxaborole class of antimicrobials.[1][3] Their mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching the amino acid leucine to its corresponding tRNA molecule during protein synthesis.[3][4][5] By targeting the editing domain of LeuRS, these compounds form adducts with tRNA<sup>Leu</sup>, effectively trapping it and blocking the translation process, which ultimately leads to bacterial growth inhibition.[3][4] This novel mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, is a key advantage against multidrug-resistant bacteria.[3]





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